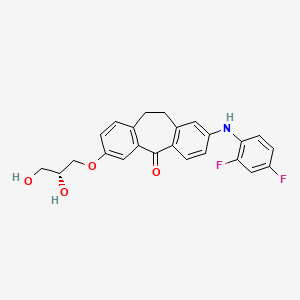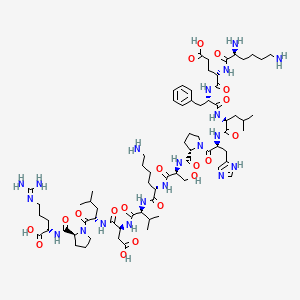
Sor-C13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SOR-C13 is an inhibitor of transient receptor potential cation channel vanilloid family member 6 (TRPV6, CaT1 or CATL) with potential antineoplastic activity. TRPV6 calcium channel inhibitor SOR-C13 binds to TRPV6 and prevents the influx of calcium ions into TRPV6-expressing tumor cells. This inhibits the activation of nuclear factor of activated T-cell (NFAT) transcription complex which may result in an inhibition of calcium-dependent cancer cell proliferation and an induction of apoptosis in tumor cells overexpressing TRPV6.
Applications De Recherche Scientifique
Mechanism of Action in Cancer Treatment
SOR-C13, a peptide derived from soricidin, has been studied for its potential in treating epithelially-derived cancers. It specifically targets and inhibits the TRPV6 calcium channel, known as an oncochannel, which is over-expressed in various cancers such as breast, ovarian, and prostate cancer. Over-expression of TRPV6 is associated with poor prognosis due to its role in facilitating calcium influx into cells, activating processes that contribute to oncogenesis. Research shows that SOR-C13 can significantly inhibit NFAT activation, a gene transcription factor involved in multiple oncogenic processes. This suggests its potential as a first-in-class drug for the treatment of solid tumors (Rice et al., 2018).
In Vivo Efficacy and Tumor Targeting
In vivo studies using xenograft models and fluorescent imaging have demonstrated the efficacy of SOR-C13 in a range of epithelial tumors. Furthermore, studies have shown that SOR-C13 accumulates preferentially at tumor sites, indicating its potential for targeted cancer therapy. Specific binding and internalization of SOR-C13 in cancer cells with high TRPV6 expression were observed, highlighting its specificity for TRPV6-expressing cancer cells (Davey et al., 2016).
Diagnostic Potential in Imaging
Research has also explored the diagnostic potential of SOR-C13. Molecular imaging methods have shown that SOR-C13 and related peptides can target tumor sites in animal models, suggesting applications in diagnosing various carcinomas, including ovarian, breast, thyroid, prostate, and certain leukemias and lymphomas (Bowen et al., 2013).
Preclinical and Clinical Trial Insights
SOR-C13 has completed a Phase I clinical trial for the treatment of epithelial-derived cancers. The trial focused on the safety, tolerability, pharmacokinetics, and efficacy of SOR-C13, suggesting its potential as a safe and effective treatment option. The study also provided insights into the dose-response relationship and pharmacodynamic effects of SOR-C13 in patients with advanced solid tumors (Fu et al., 2017).
Propriétés
Numéro CAS |
1187852-48-7 |
|---|---|
Nom du produit |
Sor-C13 |
Formule moléculaire |
C72H116N20O1 |
Poids moléculaire |
1565.841 |
Nom IUPAC |
L-Arginine, L-lysyl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-prolyl- |
InChI |
InChI=1S/C72H116N20O19/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 |
Clé InChI |
LGANPTNILMNMES-TVNHODDRSA-N |
SMILES |
N=C(N)NCCC[C@@H](C(O)=O)NC([C@H]1N(C([C@H](CC(C)C)NC([C@H](CC(O)=O)NC([C@H](C(C)C)NC([C@H](CCCCN)NC([C@H](CO)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H](CC(C)C)NC([C@H](CC4=CC=CC=C4)NC([C@H](CCC(O)=O)NC([C@H](CCCCN)N)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)CCC1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SOR-C13; SOR-C-13; SOR-C 13; SORC13; SORC-13; SORC 13; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



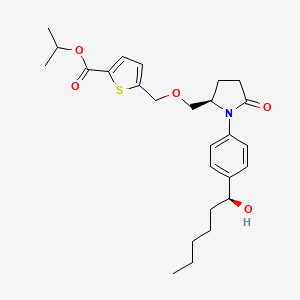
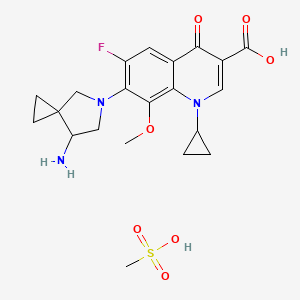

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)


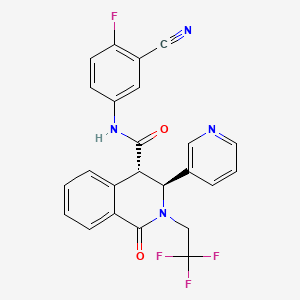
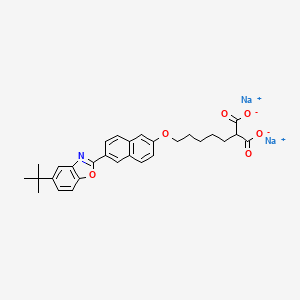
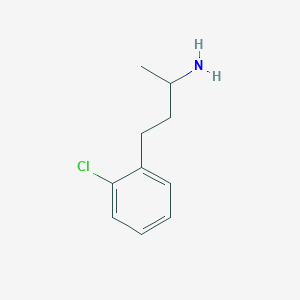
![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)
